molecular formula C19H24N2 B13745810 alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile CAS No. 3582-42-1

alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile

Cat. No.: B13745810
CAS No.: 3582-42-1
M. Wt: 280.4 g/mol
InChI Key: YPOZUUUUPHSOOI-UHFFFAOYSA-N
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Description

Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes an isopropyl group, a dimethylaminoethyl group, and a naphthylacetonitrile moiety. It has been studied for its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile typically involves the reaction of naphthalene derivatives with isopropyl and dimethylaminoethyl groups under controlled conditions. The process may include steps such as nitrile formation, alkylation, and amination. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve consistent quality. Advanced purification techniques, such as crystallization and chromatography, are employed to isolate the compound from impurities .

Chemical Reactions Analysis

Types of Reactions

Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted naphthylacetonitrile compounds .

Scientific Research Applications

Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-1-naphthylacetamide: Known for its anti-inflammatory properties.

    Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetamide: Studied for its pharmacological effects

Uniqueness

Alpha-Isopropyl-alpha-(2-dimethylaminoethyl)-2-naphthylacetonitrile is unique due to its specific structural features and the resulting chemical and biological properties.

Properties

CAS No.

3582-42-1

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-2-ylbutanenitrile

InChI

InChI=1S/C19H24N2/c1-15(2)19(14-20,11-12-21(3)4)18-10-9-16-7-5-6-8-17(16)13-18/h5-10,13,15H,11-12H2,1-4H3

InChI Key

YPOZUUUUPHSOOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCN(C)C)(C#N)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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